molecular formula C10H15NO B8555318 4-Cyclohexyl-4-oxobutanenitrile

4-Cyclohexyl-4-oxobutanenitrile

Cat. No. B8555318
M. Wt: 165.23 g/mol
InChI Key: KTGSUCRDRMDCGV-UHFFFAOYSA-N
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Patent
US05917067

Procedure details

A reactor is loaded with 980 g of cyclohexanone, 22 g of acrylonitrile, 18 g of glacial acetic acid, 40 g of cyclohexylamine and 11 g of hydroquinone. The reaction mixture is slowly raised to 130° C. and then kept at this temperature for 2 hours. The reaction product is cooled to 25° C., the catalyst is filtered out and distillation is performed, collecting 552 g of 3-(2-cyclohexanoly)propionitrile (b.p. 113-116° C./4 mm Hg).
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8](#[N:11])[CH:9]=[CH2:10].C1(N)CCCCC1.[C:19]1(C=CC(O)=CC=1)[OH:20]>C(O)(=O)C>[CH2:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]1[C:19]([CH2:10][CH2:9][C:8]#[N:11])=[O:20]

Inputs

Step One
Name
Quantity
980 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
22 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
40 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
18 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction product is cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered out
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
collecting 552 g of 3-(2-cyclohexanoly)propionitrile (b.p. 113-116° C./4 mm Hg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1C(CCCC1)C(=O)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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